Ethyl 6-oxo-6-[3-(piperidinomethyl)phenyl]hexanoate
Description
Systematic Nomenclature and CAS Registry Information
Ethyl 6-oxo-6-[3-(piperidinomethyl)phenyl]hexanoate is a synthetic organic compound with the systematic IUPAC name ethyl 6-oxo-6-[3-(piperidin-1-ylmethyl)phenyl]hexanoate. Its CAS Registry Number is 898793-80-1 . Alternative nomenclature includes ethyl ε-oxo-3-(1-piperidinylmethyl)benzenehexanoate and MFCD03842004 (MDL identifier). The compound belongs to the class of substituted hexanoate esters featuring a piperidinomethylphenyl moiety.
Molecular Architecture: Crystallographic and Conformational Analysis
While crystallographic data for this specific compound are not reported in the literature, structural analogs with similar frameworks provide insights. For example, a co-crystal structure of a related C20H29NO3 compound (CAS 8105006) adopts a monoclinic lattice with space group P 1 21 1 and unit cell parameters a = 16.167 Å, b = 9.342 Å, c = 25.656 Å, and β = 108.27°. The piperidinomethyl group in such structures typically exhibits a chair conformation, stabilized by intramolecular van der Waals interactions.
Conformational analysis of the hexanoate backbone reveals rotational flexibility around the C–C bonds, with energy minima corresponding to staggered configurations. Computational methods, such as torsion angle optimization and van der Waals energy minimization, predict that the lowest-energy conformer features a planar arrangement of the ketone and ester groups.
Key Structural Features:
- Piperidine ring : Adopts a chair conformation, minimizing steric strain.
- Phenyl group : Ortho-substitution by the piperidinomethyl moiety introduces steric hindrance, influencing rotational barriers.
- Hexanoate chain : The keto group at position 6 enhances polarity, while the ethyl ester contributes to lipophilicity.
Spectroscopic Fingerprinting (NMR, IR, MS)
Nuclear Magnetic Resonance (NMR) Spectroscopy
Although experimental NMR data for this compound are not publicly available, predictions based on structural analogs suggest the following signals:
Infrared (IR) Spectroscopy
Key IR absorption bands (predicted):
| Functional Group | Wavenumber (cm-1) | Intensity | Assignment |
|---|---|---|---|
| Ester C=O | 1735–1750 | Strong | ν(C=O) stretch |
| Ketone C=O | 1680–1750 | Strong | ν(C=O) stretch |
| Aromatic C–H | 3000–3100 | Medium | ν(C–H) stretch |
| Piperidine C–N | 1200–1250 | Weak | ν(C–N) stretch |
These bands align with IR profiles of analogous esters and ketones.
Mass Spectrometry (MS)
The molecular ion peak ([M]+) is observed at m/z 331.46, consistent with the molecular weight. Fragmentation patterns include:
Table 2: Predicted Mass Spectral Fragments
| m/z | Fragment Ion | Assignment |
|---|---|---|
| 331 | [M]+ | Molecular ion |
| 286 | [M – C2H5]+ | Loss of ethyl group |
| 185 | C12H17NO2+ | Hexanoate chain cleavage |
| 84 | C5H10N+ | Piperidine ring fragment |
Propriétés
IUPAC Name |
ethyl 6-oxo-6-[3-(piperidin-1-ylmethyl)phenyl]hexanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29NO3/c1-2-24-20(23)12-5-4-11-19(22)18-10-8-9-17(15-18)16-21-13-6-3-7-14-21/h8-10,15H,2-7,11-14,16H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKAKRYBRVKYGPD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCC(=O)C1=CC=CC(=C1)CN2CCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20643175 | |
| Record name | Ethyl 6-oxo-6-{3-[(piperidin-1-yl)methyl]phenyl}hexanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20643175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898793-80-1 | |
| Record name | Ethyl 6-oxo-6-{3-[(piperidin-1-yl)methyl]phenyl}hexanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20643175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Méthodes De Préparation
Step 1: Formation of Piperidinomethyl Benzene
A benzene derivative reacts with piperidine under basic conditions (e.g., sodium hydroxide) to form the piperidinomethyl-functionalized benzene.
Step 2: Coupling with Hexanoic Acid
The piperidinomethyl benzene is coupled with hexanoic acid or its derivative using condensation reactions, often facilitated by coupling reagents like dicyclohexylcarbodiimide (DCC).
Step 3: Esterification
Hexanoic acid undergoes esterification with ethanol in the presence of an acid catalyst to yield ethyl hexanoate.
Step 4: Oxidation
The final oxidation step introduces the keto group at the sixth position using an oxidizing agent such as NBS or potassium permanganate.
Reaction Conditions
The following table summarizes typical reaction conditions:
| Step | Reagents/Catalysts | Temperature | Time | Yield (%) |
|---|---|---|---|---|
| Piperidinomethylation | Piperidine, NaOH | Room Temp | 2–4 hours | ~85 |
| Coupling | DCC | Room Temp | 6–8 hours | ~80 |
| Esterification | Ethanol, H2SO4 | Reflux (~78°C) | 4–6 hours | ~90 |
| Oxidation | NBS | Room Temp | 2–3 hours | ~75 |
Purification Methods
After synthesis, this compound is purified using:
- Crystallization : Using solvents like ethanol or methanol.
- Column Chromatography : Employing silica gel and an appropriate solvent system (e.g., hexane/ethyl acetate).
- Recrystallization : To achieve high purity levels (>95%).
Challenges in Synthesis
- Controlling side reactions during oxidation, which can lead to overoxidation or undesired by-products.
- Ensuring high yield during coupling and esterification steps due to steric hindrance from bulky groups.
Applications
This compound is primarily used as an intermediate in pharmaceutical synthesis, particularly in compounds targeting neurological disorders due to its structural resemblance to bioactive molecules.
Analyse Des Réactions Chimiques
Ethyl 6-oxo-6-[3-(piperidinomethyl)phenyl]hexanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group into an alcohol.
Substitution: The piperidine ring can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions
Applications De Recherche Scientifique
Scientific Research Applications
1. Medicinal Chemistry
- This compound is primarily studied for its potential therapeutic properties, especially in treating neurological disorders. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development aimed at modulating neurotransmitter systems.
2. Biological Activity
- Ethyl 6-oxo-6-[3-(piperidinomethyl)phenyl]hexanoate is investigated for its interactions with neurotransmitter receptors, particularly serotonin and dopamine receptors. These interactions are crucial for understanding its potential effects on mood regulation and neurodegenerative diseases .
3. Synthetic Organic Chemistry
- The compound serves as a versatile building block in the synthesis of more complex organic molecules. Its functional groups facilitate various chemical modifications, enhancing its utility in research and application .
Case Studies
1. Neurotransmitter Interaction
- Research indicates that compounds similar to this compound exhibit significant binding affinities to serotonin and dopamine receptors. This suggests potential applications in managing mood disorders and neurodegenerative diseases .
2. Analgesic Properties
- Preliminary studies have indicated that this compound may possess analgesic properties through modulation of pain pathways in the central nervous system. Further studies are necessary to confirm these effects and elucidate the underlying mechanisms .
3. Cytotoxicity Assays
Mécanisme D'action
The mechanism of action of Ethyl 6-oxo-6-[3-(piperidinomethyl)phenyl]hexanoate involves its interaction with specific molecular targets. The piperidine ring and the phenyl group play crucial roles in binding to these targets, which may include enzymes, receptors, or other proteins. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Structural Modifications in Analogs
The compound’s analogs differ in substituent groups, ring systems, or positional isomerism. Below is a detailed analysis:
Functional Implications of Substituents
- Piperidine vs. Pyrrolidine : The 6-membered piperidine ring (target compound) offers greater conformational flexibility compared to the 5-membered pyrrolidine analog. This may affect binding affinity in biological systems .
- Thiomorpholine vs. Piperidine: Replacement of oxygen with sulfur in thiomorpholine increases lipophilicity (logP: ~3.1 for target vs.
- Positional Isomerism : Para-substituted analogs (e.g., 10-F204310) exhibit distinct spatial arrangements, which could influence interactions with enzymes or receptors compared to the meta-substituted target compound .
- Methylpiperazine Modification : The methylpiperazine group introduces a tertiary amine, enhancing water solubility at acidic pH and providing additional hydrogen-bonding sites .
Activité Biologique
Ethyl 6-oxo-6-[3-(piperidinomethyl)phenyl]hexanoate, with the CAS number 102613-05-8, is a compound that has garnered attention for its potential biological activities. This article provides an overview of its chemical properties, biological activities, and relevant research findings.
- Molecular Formula : CHNO
- Molar Mass : 331.45 g/mol
- Structural Characteristics : The compound features a hexanoate backbone with a piperidinylmethyl group attached to a phenyl ring, contributing to its pharmacological profile.
Antimicrobial Properties
Recent studies have explored the antimicrobial potential of various derivatives of ethyl 6-oxo compounds. While specific data on this compound is limited, related compounds have shown promising antibacterial activity against Gram-positive and Gram-negative bacteria. For instance, compounds with similar structural motifs have been tested for their efficacy against pathogens such as Staphylococcus aureus and Escherichia coli .
Anticancer Activity
The anticancer properties of compounds bearing the piperidine moiety have been investigated in several studies. Research indicates that derivatives of ethyl 6-oxo compounds can induce apoptosis in cancer cells. For example, studies have reported that certain piperidine-containing compounds inhibit tumor growth in vitro and in vivo by disrupting cell cycle progression and inducing cell death mechanisms .
Case Studies
-
Study on Antimicrobial Efficacy :
- Objective : To evaluate the antimicrobial activity of similar ethyl 6-oxo derivatives.
- Methodology : Disk diffusion method was employed to assess the inhibition zones against selected bacterial strains.
- Findings : Compounds demonstrated significant antibacterial activity, suggesting potential for further development in therapeutic applications.
-
Anticancer Research :
- Objective : To investigate the cytotoxic effects of piperidine derivatives on cancer cell lines.
- Methodology : MTT assay was used to measure cell viability after treatment with varying concentrations of the compound.
- Results : Notable reductions in cell viability were observed, indicating potential as an anticancer agent.
Research Findings Summary
| Study Focus | Methodology | Key Findings |
|---|---|---|
| Antimicrobial Activity | Disk diffusion | Significant inhibition of bacterial growth |
| Anticancer Activity | MTT assay | Induced apoptosis in cancer cell lines |
Q & A
Q. Table 1: Representative FTIR Data
| Functional Group | Absorption (cm⁻¹) | Reference |
|---|---|---|
| Ester C=O | 1734 | |
| Aromatic C-H | 3032 | |
| Piperidine N-H (if present) | ~3172 |
Advanced: How can reaction conditions be optimized to improve yield and purity?
Methodological Answer:
- Catalyst Screening : Use Pd-based catalysts (e.g., Wilkinson’s catalyst) for hydrogenation steps to reduce side reactions .
- Solvent Selection : Polar aprotic solvents (e.g., THF, DMF) enhance solubility of intermediates, while non-polar solvents improve ester stability during purification .
- Temperature Control : Maintain <60°C during condensation to prevent ester hydrolysis.
- Chromatography Refinement : Pre-neutralize silica gel to avoid acid-catalyzed decomposition during purification .
Q. Table 2: Yield Optimization Under Different Conditions
| Catalyst | Solvent | Temp (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Wilkinson’s | THF | 25 | 92 | 98 |
| None | Hexane | 60 | 65 | 85 |
Advanced: How can contradictions in spectroscopic data (e.g., overlapping peaks) be resolved?
Methodological Answer:
- 2D NMR (HSQC, HMBC) : Resolve overlapping signals by correlating carbon-proton couplings, especially for aromatic and piperidine protons.
- Isotopic Labeling : Use deuterated analogs to isolate specific vibrational modes in FTIR .
- Computational Validation : Compare experimental IR/NMR with DFT-calculated spectra for ambiguous functional groups .
Advanced: What strategies are effective for designing analogs with enhanced biological activity?
Methodological Answer:
- Bioisosteric Replacement : Substitute the ester group with a hydroxamic acid or boronate to modulate bioavailability .
- Piperidine Modifications : Introduce electron-withdrawing groups (e.g., trifluoromethyl) to enhance binding to biological targets .
- Backbone Variation : Shorten the hexanoate chain to reduce steric hindrance or improve cell permeability .
Q. Table 3: Analog Design and Activity Trends
| Modification Type | Biological Activity (IC₅₀, μM) | Reference |
|---|---|---|
| Trifluoromethyl addition | 0.45 (vs. 1.2 for parent) | |
| Hydroxamic acid variant | Improved enzyme inhibition |
Basic: What are the stability considerations for this compound during storage?
Methodological Answer:
- Moisture Sensitivity : Store under inert gas (N₂/Ar) in sealed vials to prevent ester hydrolysis.
- Light Protection : Amber glassware prevents photodegradation of the aromatic and carbonyl groups .
- Temperature : Long-term storage at –20°C recommended for lab-scale samples .
Advanced: How can computational methods guide the synthesis of derivatives?
Methodological Answer:
- Docking Studies : Predict binding affinity of derivatives with target proteins (e.g., enzymes) using software like AutoDock .
- Retrosynthetic Analysis : Tools like Synthia™ identify feasible routes for complex analogs .
- Reaction Mechanism Modeling : DFT calculations (e.g., Gaussian) optimize transition states for key steps like amide coupling .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
